3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a complex organic compound that features a benzene sulfonamide group and a benzothiazole moiety fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized starting from commercially available reactants such as 2-aminothiophenol and aldehydes through a cyclization reaction.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via lithiation and subsequent reaction with appropriate electrophiles.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride under basic conditions.
Amide Bond Formation: Finally, the amide bond is formed by coupling the sulfonamide derivative with the appropriate benzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s photophysical properties make it suitable for use in optical sensors and fluorescent dyes.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group may enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine: Shares the benzothiazole and dioxole core but lacks the benzenesulfonamido group.
[1,3]-Dioxolo[4,5-f]benzodioxole: Contains the dioxole ring but differs in the rest of the structure.
Uniqueness
3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is unique due to the combination of the benzothiazole, dioxole, and benzenesulfonamido groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S2/c25-20(23-21-22-16-10-17-18(29-12-28-17)11-19(16)30-21)13-5-4-6-14(9-13)24-31(26,27)15-7-2-1-3-8-15/h1-11,24H,12H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVWYDAFKWOQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.